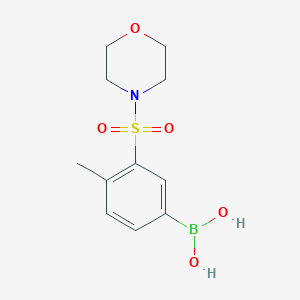
2-(甲基氨基)-3-硝基吡啶-4-甲酸甲酯
描述
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. MNPC is a pyridine derivative that has a nitro group and a methylamino group attached to it. This compound is known for its unique chemical properties, which make it an interesting subject for research.
科学研究应用
电子性质和溶剂效应
2-(甲基氨基)-3-硝基吡啶-4-甲酸甲酯因其电子性质和溶剂效应而受到研究。Lorenc (2005 年) 测量了各种溶剂和固态中 2-(N-甲基氨基)-吡啶的硝基衍生物的电子吸收光谱,讨论了溶剂和取代对极性和非极性性质的影响。这些发现得到了从头算 TD DFT 量子计算的支持,将实验值与理论预测进行比较,突出了分子结构对电子性质的影响 (Lorenc, 2005)。
发光和激发态
Lorenc 等人(2004 年)研究了类似化合物的发光光谱和激发电子态,其中计算了单线态和三线态的能量序列并与实验值进行了比较。这项研究提供了对 2-(甲基氨基)-3-硝基吡啶-4-甲酸甲酯衍生物的激发态行为的见解,有助于理解其光物理性质 (Lorenc, Lorenc, Hanuza, & Chojnacki, 2004)。
抗球虫活性
Morisawa 等人(1978 年)和 Morisawa、Kataoka 和 Kitano(1977 年)对抗球虫剂的研究表明,某些甲基-2 和 3-硝基吡啶甲酰胺(包括与 2-(甲基氨基)-3-硝基吡啶-4-甲酸甲酯类似的结构)表现出有效的抗球虫活性。这些研究突出了 NO2 官能团附近氢原子存在对抗球虫功效的重要性,强调了硝基吡啶衍生物在兽医学中的潜力 (Morisawa et al., 1978), (Morisawa, Kataoka, & Kitano, 1977)。
化学转化和合成
Nishiwaki 等人(2006 年)描述了通过 3-甲基-5-硝基嘧啶-4(3H)-酮的环转化合成 N-修饰的 4-氨基吡啶-3-甲酸盐,展示了硝基吡啶衍生物在合成功能化 4-氨基吡啶中的多功能性。这项研究展示了 2-(甲基氨基)-3-硝基吡啶-4-甲酸甲酯衍生物在有机合成中的潜力,能够产生多种化学实体 (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006)。
属性
IUPAC Name |
methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYTNCUYRWLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)


![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)




![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)

